molecular formula C11H22N2O2 B151575 (3R,5R)-3-(Boc-amino)-5-methylpiperidine CAS No. 1227919-32-5

(3R,5R)-3-(Boc-amino)-5-methylpiperidine

Cat. No. B151575
M. Wt: 214.3 g/mol
InChI Key: CNALVHVMBXLLIY-RKDXNWHRSA-N
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Description

The compound “(3R,5R)-3-(Boc-amino)-5-methylpiperidine” is a chiral piperidine derivative. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The “Boc” group refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The “(3R,5R)” notation indicates the stereochemistry of the molecule, with both the third and fifth carbon atoms having R-configuration.

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, starting from readily available materials. For instance, the synthesis of (3S,4R)-3-amino-4-ethylpiperidine was achieved from (S)-(-)-α-methyl-4-pyridinemethanol using an Overman rearrangement as a key step, followed by a diastereoselective hydrogenation . Similarly, the synthesis of (R)-3-aminopiperidine dihydrochloride involved chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride with an overall yield of 43.1% . These methods could potentially be adapted for the synthesis of “(3R,5R)-3-(Boc-amino)-5-methylpiperidine” by altering the starting materials and stereochemical control steps.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The stereochemistry is crucial for the biological activity and chemical properties of these compounds. The structure of triazolyl-substituted 3-aminopiperidines, for example, was confirmed by single-crystal X-ray structure analysis . This technique could also be used to determine the precise configuration of “(3R,5R)-3-(Boc-amino)-5-methylpiperidine”.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The Boc group can be removed under acidic conditions, and the free amine can participate in further reactions. The synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one demonstrates the potential for piperidine derivatives to be used as building blocks for more complex structures . The Huisgen 1,3-dipolar cycloaddition is another reaction that can be used to introduce triazole substituents into the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups and stereochemistry. The Boc group, for example, increases the steric bulk and can affect the solubility and reactivity of the amine. The synthesis of 3-methylaminopiperidine and its characterization by 1H NMR and HPLC highlight the importance of analytical techniques in determining the purity and physical properties of these compounds .

properties

IUPAC Name

tert-butyl N-[(3R,5R)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-3-(Boc-amino)-5-methylpiperidine

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